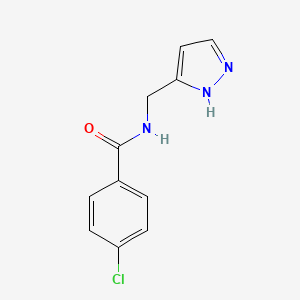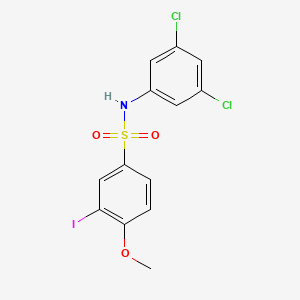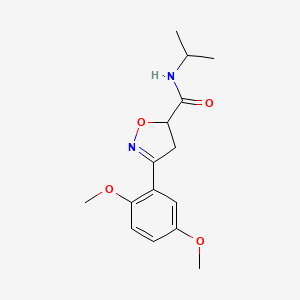![molecular formula C18H15BrN4OS2 B4618059 3-(5-bromo-2-furyl)-4-methyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4618059.png)
3-(5-bromo-2-furyl)-4-methyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole
Descripción general
Descripción
3-(5-bromo-2-furyl)-4-methyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C18H15BrN4OS2 and its molecular weight is 447.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.98707 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antifungal Evaluation
Research on compounds with structures similar to the one mentioned has demonstrated significant antifungal activity. For instance, novel triazolylmercaptoacetylthiosemicarbazide and triazolylmercaptomethyl-1,3,4-thiadiazole analogs have shown varying degrees of activity against fungi such as Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 8–4 µg/mL (Terzioğlu Klip et al., 2010).
Bromination and Halogenation Studies
Another research focus has been on the bromination and thiocyanation of thiazoles, indicating how halogenation processes can alter the biological activity of these molecules. Such modifications are essential for understanding the reactivity and potential biological applications of these compounds (Saldabol et al., 2002).
Anticonvulsant Activity
Triazole derivatives have also been synthesized and evaluated for their biological properties, including anticonvulsant activity. Some derivatives have shown protection in animal models, indicating the potential for medical applications in treating seizure disorders (Küçükgüzel et al., 2004).
Antimicrobial and Antiproliferative Activities
Several studies have synthesized and evaluated triazole and thiazole derivatives for their antimicrobial and antiproliferative activities. For example, new triazolo[4,3-c]quinazolinylthiazolidinones showed significant antimicrobial and nematicidal properties, demonstrating the diverse potential applications of these compounds in addressing infections and possibly in cancer research (Reddy et al., 2016).
Propiedades
IUPAC Name |
4-[[5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-(3-methylphenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4OS2/c1-11-4-3-5-12(8-11)17-20-13(9-25-17)10-26-18-22-21-16(23(18)2)14-6-7-15(19)24-14/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERGJDPRLXLBPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CSC3=NN=C(N3C)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-N-[(1-phenylcyclopentyl)methyl]-4-propoxybenzamide](/img/structure/B4617981.png)
![2-[(cyclobutylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4617989.png)

![2-[(4-methoxy-3-nitrobenzyl)thio]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4617999.png)
![diethyl ({[3-chloro-4-(2-furyl)phenyl]amino}methylene)malonate](/img/structure/B4618000.png)
![N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-9-oxo-9H-fluorene-1-carboxamide](/img/structure/B4618008.png)
![2-{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B4618011.png)
![N-(2-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2-biphenylcarboxamide](/img/structure/B4618018.png)
![N-butyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B4618025.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-formylphenoxy)acetamide](/img/structure/B4618026.png)
![4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-N-phenylnicotinamide](/img/structure/B4618052.png)

![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4618061.png)

